2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide
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Overview
Description
2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide is a complex organic compound that features an adamantyl group and a quinazolinyl moiety
Preparation Methods
The synthesis of 2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide involves several steps. One common method includes the reaction of 1-adamantylamine with 4-oxo-2-sulfanyl-3(4H)-quinazoline-3-acetic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The quinazolinyl moiety can interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition .
Comparison with Similar Compounds
2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide can be compared with other adamantyl and quinazolinyl derivatives:
2-(1-Adamantyl)-4-bromophenol: This compound is used as an intermediate in the synthesis of pharmaceuticals and has similar steric properties due to the adamantyl group.
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide: This compound shares structural similarities and is used in biological studies.
Properties
Molecular Formula |
C20H23N3O2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2S/c24-17(11-20-8-12-5-13(9-20)7-14(6-12)10-20)22-23-18(25)15-3-1-2-4-16(15)21-19(23)26/h1-4,12-14H,5-11H2,(H,21,26)(H,22,24) |
InChI Key |
GOIHANDFZAMYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
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